(5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone
Description
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Expected signals include a singlet for the methyl group at δ 2.45 ppm, aromatic protons between δ 6.8–8.2 ppm, and an NH proton as a broad singlet near δ 9.5 ppm. The ortho-substituted phenyl groups would show coupling patterns with J = 8–9 Hz.
- ¹³C NMR : The ketone carbonyl appears at δ 195–200 ppm. Quinoline carbons resonate at δ 120–160 ppm, with Br-induced deshielding elevating the C-5 and C-6 signals to δ 130–135 ppm.
Infrared Spectroscopy (IR)
Key absorptions include:
UV-Visible Spectroscopy
The extended π-system produces strong absorption at λ_max ≈ 320 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the quinoline and benzophenone moieties. A weaker n→π* band near 280 nm is typical for ketones.
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ is expected at m/z 597.9974 (calculated for C₂₉H₂₀⁷⁹Br₂N₂O). Fragmentation patterns would include loss of Br- (m/z 519.0456) and subsequent cleavage of the ketone group.
Computational Quantum Chemical Modeling of Electronic Structure
DFT calculations at the B3LYP/6-311G(d,p) level predict the following electronic properties:
- HOMO-LUMO Gap : ~4.2 eV, indicating moderate electronic stability.
- Electrostatic Potential : Negative charges localize on the carbonyl oxygen and quinoline nitrogen, while positive charges reside on the bromine atoms.
- Dipole Moment : ~5.6 Debye, driven by the polar C=O and C–Br bonds.
Torsional angles between the quinoline and benzophenone units are optimized to ~30° to minimize steric clashes between phenyl rings, as shown in Figure 1.
Table 1: Comparative Spectroscopic Data for Brominated Quinolines
| Property | This Compound | Analog |
|---|---|---|
| ¹H NMR (NH) | δ 9.5 ppm | δ 9.3–9.7 ppm |
| C=O IR (cm⁻¹) | 1,690 | 1,685–1,705 |
| UV λ_max (nm) | 320 | 315–325 |
Table 2: DFT-Calculated Electronic Parameters
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.8 |
| LUMO (eV) | -2.6 |
| Dipole Moment (Debye) | 5.6 |
Properties
CAS No. |
64675-63-4 |
|---|---|
Molecular Formula |
C29H20Br2N2O |
Molecular Weight |
572.3 g/mol |
IUPAC Name |
[5-bromo-2-[(6-bromo-3-methyl-4-phenylquinolin-2-yl)amino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C29H20Br2N2O/c1-18-27(19-8-4-2-5-9-19)23-16-21(30)12-14-25(23)32-29(18)33-26-15-13-22(31)17-24(26)28(34)20-10-6-3-7-11-20/h2-17H,1H3,(H,32,33) |
InChI Key |
QNCYUEXDQCVNTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)Br)N=C1NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Aniline Derivatives
The quinoline core is synthesized via the Skraup or Doebner-Miller reaction. For example, heating 3-bromo-4-methylaniline with glycerol and sulfuric acid in the presence of nitrobenzene generates the quinoline scaffold. Subsequent bromination at the 6-position is achieved using bromine in acetic acid, yielding 6-bromo-3-methylquinoline.
Optimization of Bromination
Introduction of the 4-Phenyl Group
A Suzuki-Miyaura coupling installs the phenyl group at the 4-position:
-
Substrate : 6-Bromo-3-methylquinolin-2-amine.
-
Conditions : Phenylboronic acid (1.5 equiv), Pd(PPh3)4 (5 mol%), K2CO3 (2.0 equiv), in dioxane/water (4:1) at 100°C for 12 hours.
-
Yield : 65% after column chromatography (hexane/EtOAc 3:1).
Synthesis of (5-Bromo-2-Aminophenyl)(Phenyl)Methanone
Friedel-Crafts Acylation
Acylation of 1-bromo-3-nitrobenzene with benzoyl chloride under Friedel-Crafts conditions introduces the ketone group:
Data Table: Reduction Conditions
| Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| (5-Bromo-2-nitrophenyl)(Ph)CO | 10% Pd/C | EtOH | 6 | 85 |
Coupling of Quinoline and Benzophenone Fragments
Buchwald-Hartwig Amination
The final C–N bond formation employs a palladium-catalyzed coupling:
-
Substrates : 6-Bromo-3-methyl-4-phenylquinolin-2-amine (1.0 equiv), (5-bromo-2-iodophenyl)(phenyl)methanone (1.1 equiv).
-
Catalyst System : Pd2(dba)3 (2 mol%), Xantphos (4 mol%), Cs2CO3 (2.5 equiv).
-
Yield : 60–65% after silica gel chromatography (hexane/EtOAc 2:1).
Mechanistic Considerations
The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by amine coordination and reductive elimination. Steric hindrance from the quinoline’s methyl and phenyl groups necessitates bulky ligands (e.g., Xantphos) to prevent catalyst deactivation.
Alternative Synthetic Routes
Nickel-Catalyzed Photoredox Coupling
Recent advances in photoredox catalysis enable C–N bond formation under milder conditions:
-
Catalyst : NiCl2·glyme (5 mol%), dtbbpy (10 mol%), Ir(ppy)3 (2 mol%).
-
Light Source : Blue LEDs (450 nm).
-
Yield : 55%, with reduced side-product formation compared to thermal methods.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity, with retention time = 12.7 minutes.
Challenges and Optimization Strategies
-
Regioselectivity in Quinoline Bromination : Directed ortho-metalation using LDA ensures precise bromine placement at the 6-position.
-
Coupling Efficiency : Microwave-assisted reactions (150°C, 30 minutes) improve yields to 70% by accelerating transmetalation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Halogen atoms like bromine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Quinoline derivatives, including this compound, have shown promise as anticancer agents. Research indicates that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- A study highlighted the compound's ability to bind to specific receptors involved in cancer signaling pathways, suggesting its potential as a targeted therapy .
-
Antimicrobial Properties :
- The compound exhibits significant antimicrobial activity against both bacterial and fungal strains. Its derivatives have been evaluated for their effectiveness in inhibiting microbial growth, demonstrating varying degrees of potency depending on structural modifications .
- For instance, certain modifications to the phenyl groups have led to enhanced antimicrobial efficacy, indicating the importance of structural optimization in drug design .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Mechanism
In a study examining the anticancer properties of quinoline derivatives, (5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone was found to significantly reduce the viability of breast cancer cells. The mechanism involved the activation of apoptotic pathways and inhibition of cell migration .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed various quinoline derivatives against standard bacterial strains. The target compound demonstrated superior activity compared to other analogs, particularly against resistant strains of Staphylococcus aureus. This underscores its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action for (5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
{2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenyl}(phenyl)methanone (CAS 330850-52-7)
- Structure: Replaces quinoline with quinazoline (two nitrogen atoms in the heterocycle) .
- Molecular Formula : C₂₇H₁₈BrN₃O (480.36 g/mol).
- Bioactivity: Quinazoline derivatives are often associated with kinase inhibition (e.g., EGFR inhibitors), whereas quinoline-based compounds may target malaria or cancer via different mechanisms. Synthesis: Quinazoline formation typically requires condensation of anthranilic acid derivatives, differing from quinoline synthesis pathways involving Skraup or Doebner-Miller reactions.
(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (CAS 1261352-83-3)
- Structure: Benzofuran replaces quinoline, with a single bromo and methyl group .
- Molecular Formula : C₁₆H₁₁BrO₂ (315.16 g/mol).
- Conformational Rigidity: The planar quinoline system offers greater rigidity, which may enhance binding specificity in biological targets.
(5-Bromo-2-chloro-phenyl)(4-ethoxy-phenyl)methanone
- Structure: Lacks the quinoline-amino linkage, featuring chloro and ethoxy substituents .
- Molecular Formula : C₁₅H₁₂BrClO₂ (347.61 g/mol).
- Key Differences: Reactivity: The chloro group is more electronegative than bromo, altering electrophilic substitution patterns. Melting Point: Simpler analogs (e.g., hydroxyacetophenones in ) exhibit lower melting points (97–110°C) due to reduced molecular complexity and weaker intermolecular forces .
Physical Properties
Structural and Functional Insights
- Aromatic Interactions: The phenyl-methanone group in all compounds enables π-π stacking with biological targets, but the quinoline/quinazoline systems offer additional hydrophobic pockets.
- Amino Bridge: Unique to the target compound, this group facilitates hydrogen bonding, critical for target binding and solubility modulation.
Biological Activity
The compound (5-Bromo-2-((6-bromo-3-methyl-4-phenylquinolin-2-yl)amino)phenyl)(phenyl)methanone is a complex organic molecule belonging to the quinoline derivative class, known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Structural Information
The molecular formula of the compound is . The structure includes multiple functional groups that contribute to its biological activity, including bromine substituents and a quinoline moiety.
Anticancer Activity
Recent studies have shown that quinoline derivatives exhibit significant cytotoxic effects against various human cancer cell lines. The compound has demonstrated notable antiproliferative activity, particularly against breast cancer (MCF-7) and ovarian cancer (A2780) cell lines.
-
Cytotoxicity Assays :
- In vitro studies indicate that this compound can inhibit cell proliferation effectively. For instance, compounds with similar structures have been reported to induce apoptosis and cell cycle arrest in cancer cells. A related study found that certain quinoline derivatives led to G2/M phase arrest and increased apoptosis in MCF-7 cells .
- Mechanism of Action :
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against bacterial and fungal pathogens, although specific data on this compound's antimicrobial activity is still limited.
Case Studies
Several studies have explored the biological implications of related quinoline compounds:
- Study on Quinoline Derivatives :
- Molecular Docking Studies :
Data Tables
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 5.0 | Tubulin polymerization inhibition |
| Cytotoxicity | A2780 | 4.5 | Apoptosis induction |
| Antimicrobial | E. coli | TBD | Disruption of cell membrane integrity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
